![molecular formula C9H12ClN3O B14653563 N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea CAS No. 42471-23-8](/img/structure/B14653563.png)
N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-N’-[(pyridin-3-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chloroethyl and pyridinyl groups in its structure suggests potential reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[(pyridin-3-yl)methyl]urea typically involves the reaction of 2-chloroethylamine with pyridin-3-ylmethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-N’-[(pyridin-3-yl)methyl]urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The urea bond can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized products such as N-oxides.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its reactivity and ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-N’-[(pyridin-3-yl)methyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The pyridinyl group may enhance the compound’s ability to bind to specific receptors or enzymes, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Similar structure but with a phenyl group instead of a pyridinyl group.
N-(2-Chloroethyl)-N’-methylurea: Similar structure but with a methyl group instead of a pyridinyl group.
N-(2-Chloroethyl)-N’-benzylurea: Similar structure but with a benzyl group instead of a pyridinyl group.
Uniqueness
N-(2-Chloroethyl)-N’-[(pyridin-3-yl)methyl]urea is unique due to the presence of the pyridinyl group, which can enhance its reactivity and potential biological activity compared to other similar compounds. The combination of chloroethyl and pyridinyl groups provides a versatile scaffold for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
42471-23-8 |
|---|---|
Molekularformel |
C9H12ClN3O |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C9H12ClN3O/c10-3-5-12-9(14)13-7-8-2-1-4-11-6-8/h1-2,4,6H,3,5,7H2,(H2,12,13,14) |
InChI-Schlüssel |
QBZZSXFGUCTXPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CNC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
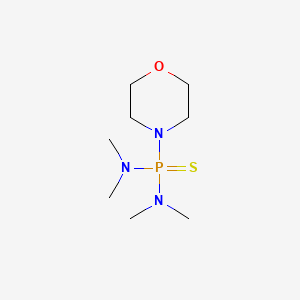

![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
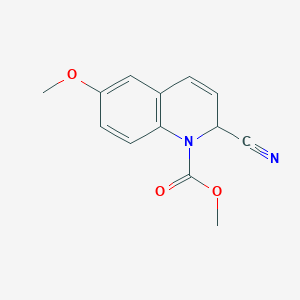
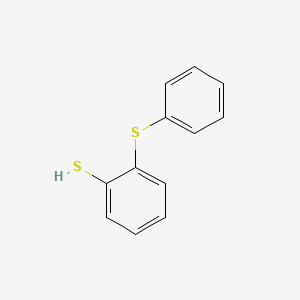
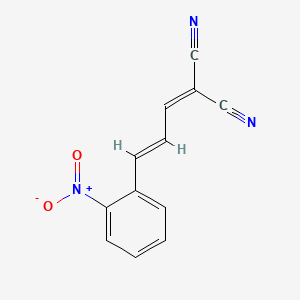
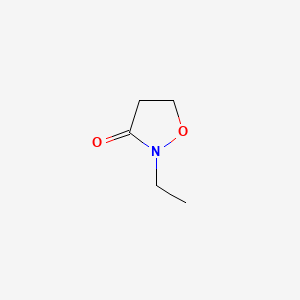
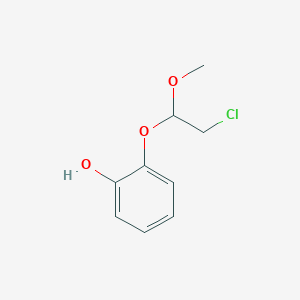
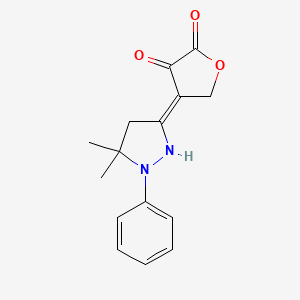
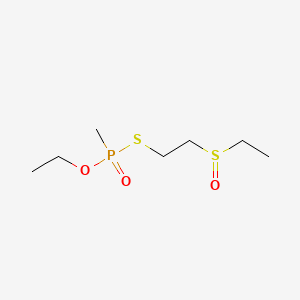
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)

